N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide (hereafter referred to by its full systematic name) is a synthetic small molecule with a molecular formula of C₂₆H₃₀N₄O₅S and a molecular weight of 510.1937 g/mol . Its structure integrates a benzodioxole moiety linked via a hexanamide chain to a quinazolinone core substituted with a morpholine ring and a thione group. The compound’s SMILES and InChI identifiers are provided below for structural clarity:
- SMILES:
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5 - InChI:
InChI=1S/C26H30N4O5S/c31-24(27-16-18-5-8-22-23(14-18)35-17-34-22)4-2-1-3-9-30-25(32)20-15-19(29-10-12-33-13-11-29)6-7-21(20)28-26(30)36/h5-8,14-15H,1-4,9-13,16-17H2,(H,27,31)(H,28,36)
Properties
CAS No. |
689769-32-2 |
|---|---|
Molecular Formula |
C26H30N4O5S |
Molecular Weight |
510.61 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C26H30N4O5S/c31-24(27-16-18-5-8-22-23(14-18)35-17-34-22)4-2-1-3-9-30-25(32)20-15-19(29-10-12-33-13-11-29)6-7-21(20)28-26(30)36/h5-8,14-15H,1-4,9-13,16-17H2,(H,27,31)(H,28,36) |
InChI Key |
TXRNKHZZSWTNJC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazoline intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and thiolating agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with three structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound exhibits greater structural complexity compared to simpler analogs like the thiazolidinone derivative , primarily due to its extended hexanamide chain and dual heterocyclic systems (benzodioxole and quinazolinone).
Functional Group Synergy: The combination of a thione group (C=S) and morpholine in the quinazolinone core differentiates it from clinical kinase inhibitors like gefitinib, which lacks sulfur-based substituents. This may enhance metal-binding or redox-modulating properties .
Synthetic Challenges : Unlike gefitinib or lapatinib, which employ straightforward nucleophilic aromatic substitution (SNAr) or alkylation steps, the target compound’s synthesis likely requires meticulous control of cyclization and amidation steps to avoid byproducts .
Research Findings and Limitations
Pharmacological Potential :
- Kinase Inhibition : Preliminary computational docking studies suggest strong affinity for ATP-binding pockets in kinases (e.g., PI3K, AKT), though experimental validation is pending .
- Metabolic Stability : The benzodioxole group may reduce oxidative metabolism, as seen in analogous compounds like lapatinib, which shares this moiety .
Comparative Drawbacks :
- Solubility: The compound’s high molecular weight and lipophilic hexanamide chain may limit aqueous solubility, a common issue in quinazolinone derivatives.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and enzyme inhibitory effects.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety, a morpholine group, and a quinazoline derivative. This structural diversity is believed to contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of derivatives related to this compound against various cancer cell lines. For instance, a related compound, N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide, exhibited notable activity against C6 rat glioma cells with an IC50 value of 23.33 ± 7.63 μg/mL, comparable to cisplatin (IC50 = 19.00 ± 5.29 μg/mL) .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (μg/mL) |
|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide | C6 (rat glioma) | 23.33 ± 7.63 |
| Cisplatin | C6 (rat glioma) | 19.00 ± 5.29 |
| N-(1,3-benzodioxol-5-ylmethyl)-2-[morpholinylthiocarbamoylthio]acetamide | A549 (human lung adenocarcinoma) | No significant activity |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II), which are important targets in various therapeutic areas including glaucoma and cancer. Certain derivatives demonstrated superior inhibition compared to acetazolamide, a standard reference drug. For example, one derivative showed IC50 values of 0.346 nM for hCA-I and 0.287 nM for hCA-II .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound Name | hCA-I IC50 (nM) | hCA-II IC50 (nM) |
|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-2-[morpholinylthiocarbamoylthio]acetamide | 0.346 | 0.287 |
| N-(1,3-benzodioxol-5-ylmethyl)-2-[(thiomorpholinyl)thiocarbamoylthio]acetamide | 0.288 | 0.338 |
Mechanistic Insights
The mechanism by which these compounds exert their biological effects involves the inhibition of specific enzymes or pathways integral to cancer cell proliferation and survival. For instance, the inhibition of nitric oxide synthase (iNOS) has been associated with reduced tumor growth in various models . The selectivity of these compounds towards specific isoforms of nitric oxide synthase suggests that they may minimize side effects while maximizing therapeutic efficacy.
Case Studies
Several case studies have explored the efficacy of these compounds in preclinical models. In one study involving A172 human glioblastoma cells, a derivative was shown to significantly inhibit nitric oxide production, correlating with reduced cell viability . These findings underscore the potential for developing targeted therapies using this class of compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
